2-Nitroimidazole-1-acetohydroxamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitroimidazole-1-acetohydroxamic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This chemical compound is synthesized through a complex process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 2-Nitroimidazole-1-acetohydroxamic acid is not fully understood. However, it is believed to act as a prodrug, which is activated by nitroreductase enzymes in hypoxic cells. Once activated, it forms a highly reactive intermediate that can damage DNA and other cellular components, leading to cell death.
Biochemical and physiological effects:
This compound has been shown to have significant biochemical and physiological effects. It has been shown to selectively target hypoxic cells, which are commonly found in tumors. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Nitroimidazole-1-acetohydroxamic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. Additionally, it has potential applications in various scientific fields, making it a versatile compound. However, there are also limitations to its use in lab experiments. It is a potentially hazardous compound and requires specific safety precautions when handling. Additionally, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Nitroimidazole-1-acetohydroxamic acid. One potential direction is the development of new synthetic methods for the compound, which may improve its yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in various scientific fields. Finally, there is potential for the development of new derivatives of this compound, which may have improved properties and applications.
Synthesemethoden
The synthesis of 2-Nitroimidazole-1-acetohydroxamic acid involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 2-nitroimidazole with ethyl chloroacetate in the presence of a base to form 2-nitroimidazole ethyl ester. The second step involves the hydrolysis of the ethyl ester to form 2-nitroimidazole carboxylic acid. The final step involves the reaction of 2-nitroimidazole carboxylic acid with hydroxylamine hydrochloride and sodium hydroxide to form this compound.
Wissenschaftliche Forschungsanwendungen
2-Nitroimidazole-1-acetohydroxamic acid has been extensively studied for its potential applications in various scientific fields. It has been used as a precursor for the synthesis of other chemical compounds, such as 2-nitroimidazole-1-acetamido-2-deoxy-D-glucose, which has been used as a radiotracer for imaging hypoxia in tumors. Additionally, this compound has been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
117259-20-8 |
---|---|
Molekularformel |
C5H6N4O4 |
Molekulargewicht |
186.13 g/mol |
IUPAC-Name |
N-hydroxy-2-(2-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C5H6N4O4/c10-4(7-11)3-8-2-1-6-5(8)9(12)13/h1-2,11H,3H2,(H,7,10) |
InChI-Schlüssel |
KAIQUJDTIFXCLP-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NO |
Kanonische SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NO |
Andere CAS-Nummern |
117259-20-8 |
Synonyme |
2-nitroimidazole-1-acetohydroxamic acid KIH 801 KIH 802 KIH-801 KIH-802 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.